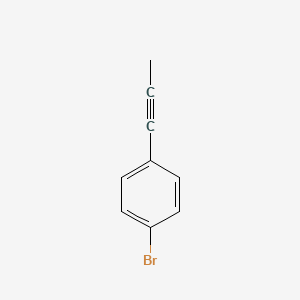

1-Bromo-4-(1-propynyl)benzene

Descripción

1-Bromo-4-(1-propynyl)benzene (CAS: 23773-30-0) is a halogenated aromatic compound featuring a bromine atom and a terminal propargyl group (-C≡CH) at the para positions of the benzene ring. Its molecular formula is C₉H₇Br, with a molecular weight of 195.06 g/mol. Key physicochemical properties include a boiling point of 233.9±23.0 °C at 760 mmHg, a flash point of 97.7±17.0 °C, and a density of 1.4±0.1 g/cm³. The compound is primarily used in scientific research, particularly in cross-coupling reactions and as a precursor in organic synthesis. Storage recommendations include short-term storage at -4°C (1–2 weeks) and long-term storage at -20°C (1–2 years) .

Propiedades

IUPAC Name |

1-bromo-4-prop-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEYXWFEAUAXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341767 | |

| Record name | 1-Bromo-4-(1-propynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23773-30-0 | |

| Record name | 1-Bromo-4-(1-propynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-propynyl)benzene can be synthesized through several methods. One common route involves the bromination of 4-(1-propynyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the coupling of 4-bromophenylacetylene with propyne in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-4-(1-propynyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can undergo palladium-catalyzed coupling reactions such as the Suzuki reaction to form biaryl compounds.

Oxidation and Reduction: The propynyl group can be oxidized to form corresponding carbonyl compounds or reduced to form alkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Coupling Reactions: Palladium catalysts, such as palladium on carbon, are commonly used along with ligands like triphenylphosphine.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as phenols, amines, or ethers.

Coupling Reactions: Biaryl compounds are typically formed.

Oxidation: Carbonyl compounds such as aldehydes or ketones are common products.

Aplicaciones Científicas De Investigación

1-Bromo-4-(1-propynyl)benzene has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-(1-propynyl)benzene involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds . The propynyl group can participate in various addition and coupling reactions, contributing to the compound’s versatility in chemical synthesis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-Bromo-4-(1-propynyl)benzene with analogous halogenated benzene derivatives, focusing on structural variations, synthesis routes, and applications.

Detailed Analysis

Structural and Reactivity Differences

- Propargyl vs. Thienyl Groups : The propargyl group in this compound enables alkyne-specific reactions (e.g., cycloadditions), whereas thienyl-substituted analogs (e.g., 1-Bromo-4-(3-thienyl)benzene) are tailored for heterocycle synthesis via electrophilic substitution or cross-coupling .

- Halogen vs. Alkoxy Substituents: Compounds like 1-Bromo-4-(4-chlorophenoxy)benzene exhibit enhanced electrophilicity at the bromine site due to electron-withdrawing phenoxy groups, facilitating nucleophilic aromatic substitution. In contrast, alkyl or cyclohexyl substituents (e.g., 1-Bromo-4-(trans-4-propylcyclohexyl)benzene) improve solubility in non-polar media, making them ideal for liquid crystal applications .

- Fluorinated Derivatives : The trifluoromethyl or difluoromethoxy groups in analogs like 1-Bromo-4-(difluoromethoxy)benzene increase metabolic stability and lipophilicity, critical for pharmaceutical intermediates .

Actividad Biológica

1-Bromo-4-(1-propynyl)benzene, also known by its CAS number 23773-30-0, is an organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom attached to a benzene ring, which is further substituted with a propynyl group. This structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Formula

- Molecular Formula : C10H9Br

- Molecular Weight : 211.08 g/mol

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may lead to the modulation of various biochemical pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could act on specific receptors, altering signal transduction pathways.

- DNA Interaction : Potential binding to DNA may affect gene expression and cellular function.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

Preliminary studies have shown that derivatives of this compound may possess anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies

- Study 1 : In vitro assays revealed that certain derivatives significantly reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

- Study 2 : A series of experiments demonstrated that the compound inhibited the growth of melanoma cells by interfering with key signaling pathways involved in tumor progression.

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial. Toxicological studies indicate that while the compound exhibits beneficial effects at certain concentrations, higher doses may lead to cytotoxicity. Therefore, careful dose optimization is essential for therapeutic applications.

Toxicity Profile Summary

| Parameter | Observation |

|---|---|

| Acute Toxicity | Moderate at high concentrations |

| Chronic Exposure | Potential mutagenicity noted |

| Safe Dosage Range | Requires further investigation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.